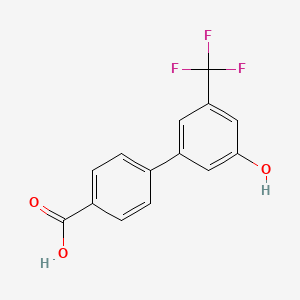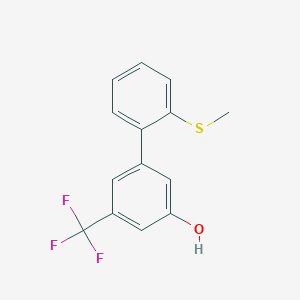
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% (5-CFT) is a synthetic compound that has been investigated for its potential applications in various fields of scientific research. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and 5-LOX. Additionally, the compound may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the activity of enzymes involved in the production of inflammatory mediators. The compound has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. Additionally, 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its ability to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments include its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators, as well as its potential to act as an antioxidant. However, there are some limitations to using 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in lab experiments, including its potential to cause cytotoxicity and its potential to interfere with other biochemical pathways.
Future Directions
There are a number of potential future directions for the use of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% in scientific research. These include further investigations into its potential to inhibit the growth of cancer cells, its potential to act as an antioxidant, and its ability to inhibit enzymes involved in the production of inflammatory mediators. Additionally, further research could be conducted into the potential of 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% to interfere with other biochemical pathways, as well as its potential to cause cytotoxicity.
Synthesis Methods
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form 5-chloro-3-trifluoromethylphenol. The second step involves the reaction of 5-chloro-3-trifluoromethylphenol with 5-chloro-2-methylbenzenesulfonic acid in the presence of a base to form 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95%.
Scientific Research Applications
5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has been investigated for its potential applications in various fields of scientific research. The compound has been studied for its ability to inhibit enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 5-(3-Carboxyphenyl)-3-trifluoromethylphenol, 95% has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an antioxidant.
properties
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-5-10(6-12(18)7-11)8-2-1-3-9(4-8)13(19)20/h1-7,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPJFZBONITHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686600 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-37-7 |
Source


|
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














